3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide 3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide
Brand Name: Vulcanchem
CAS No.: 548763-36-6
VCID: VC6462676
InChI: InChI=1S/C11H18N3O.HI/c1-10-5-3-4-6-14(10)11(15)13-8-7-12(2)9-13;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1
SMILES: CC1CCCCN1C(=O)N2C=C[N+](=C2)C.[I-]
Molecular Formula: C11H18IN3O
Molecular Weight: 335.189

3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide

CAS No.: 548763-36-6

Cat. No.: VC6462676

Molecular Formula: C11H18IN3O

Molecular Weight: 335.189

* For research use only. Not for human or veterinary use.

3-methyl-1-(2-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide - 548763-36-6

Specification

CAS No. 548763-36-6
Molecular Formula C11H18IN3O
Molecular Weight 335.189
IUPAC Name (3-methylimidazol-3-ium-1-yl)-(2-methylpiperidin-1-yl)methanone;iodide
Standard InChI InChI=1S/C11H18N3O.HI/c1-10-5-3-4-6-14(10)11(15)13-8-7-12(2)9-13;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1
Standard InChI Key OTVVTFKLBDUCRO-UHFFFAOYSA-M
SMILES CC1CCCCN1C(=O)N2C=C[N+](=C2)C.[I-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an imidazolium core substituted with a 2-methylpiperidine carbonyl group and an iodide counterion. Its IUPAC name, (3-methylimidazol-3-ium-1-yl)-(2-methylpiperidin-1-yl)methanone; iodide, reflects this arrangement . Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₈IN₃O
Molecular Weight335.18 g/mol
SMILESCC1CCCN(C1)C(=O)N2C=CN+C.[I-]
InChIKeyLKOXLJIEAAYPOL-UHFFFAOYSA-M

The 2-methylpiperidine moiety introduces steric and electronic effects distinct from its 3-methylpiperidine isomer, influencing reactivity and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves:

  • Acylation of Imidazole: Reacting 1-methylimidazole with 2-methylpiperidine-1-carbonyl chloride under basic conditions.

  • Quaternization: Alkylation with methyl iodide to form the imidazolium salt .

MolCore reports production at ≥98% purity using chromatography-free processes optimized for scalability . Challenges include controlling regioselectivity to avoid 3-methylpiperidine byproducts .

Physicochemical Properties

Stability and Solubility

Limited solubility data exist, but analogous imidazolium iodides exhibit:

  • Water Solubility: ~50–100 mg/mL (25°C)

  • Thermal Stability: Decomposition above 200°C .

The 2-methyl group on piperidine reduces symmetry compared to the 3-methyl isomer, potentially lowering melting points .

Hazard CodeRisk Statement
H315Causes skin irritation
H319Causes serious eye irritation

Comparative Analysis with 3-Methylpiperidine Isomer

Property2-Methylpiperidine Derivative3-Methylpiperidine Derivative
CAS Number548763-36-6 548763-38-8
Piperidine SubstitutionPosition 2Position 3
Synthetic Yield~65% (reported) ~72% (estimated)
Biological ActivityUntestedLimited data

The positional isomerism significantly impacts molecular geometry, altering hydrogen-bonding capacity and substrate binding in enzymatic assays .

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